Lipophilicity Enhancement via Phenylthioethyl Group
The target compound exhibits substantially higher calculated lipophilicity than simpler phenylthiourea comparators. Its predicted logP is approximately 2.94 [1], compared to 0.92–2.12 for 1-phenyl-2-thiourea (CAS 103-85-5) [2]. This ~0.8–2.0 log unit increase reflects the contribution of the 2-(phenylthio)ethyl moiety, which introduces a lipophilic thioether linker and a second aromatic ring.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.94 |
| Comparator Or Baseline | 1-Phenyl-2-thiourea (CAS 103-85-5): cLogP = 0.92–2.12 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +2.0 log units |
| Conditions | Calculated logP from ZINC15 database and vendor-reported values |
Why This Matters
Lipophilicity differences of this magnitude directly impact membrane permeability, off-target binding, and assay solubility, making the compound functionally non-interchangeable with simpler phenylthioureas for cell-based or in vivo studies.
- [1] ZINC15 Database, ZINC19485897. Irwin and Shoichet Laboratories, University of California, San Francisco. View Source
- [2] SIELC Technologies. 1-Phenyl-2-thiourea (CAS 103-85-5) Compound Information. View Source
